2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-fluoro-4-methylphenyl)-N-methylthiophene-3-sulfonamide
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Overview
Description
2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-fluoro-4-methylphenyl)-N-methylthiophene-3-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a thiophene ring, a sulfonamide group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-fluoro-4-methylphenyl)-N-methylthiophene-3-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the cyclization of appropriate precursors to form the oxadiazole ring, followed by the introduction of the thiophene and sulfonamide groups under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis process and verifying the final product’s composition.
Chemical Reactions Analysis
Types of Reactions
2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-fluoro-4-methylphenyl)-N-methylthiophene-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions may target the oxadiazole ring or the sulfonamide group, leading to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to the formation of diverse derivatives with potentially unique properties.
Scientific Research Applications
2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-fluoro-4-methylphenyl)-N-methylthiophene-3-sulfonamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe for investigating biological pathways and interactions, particularly those involving sulfonamide and oxadiazole groups.
Medicine: Research into its potential therapeutic effects, such as antimicrobial or anticancer activity, is ongoing.
Industry: The compound’s unique chemical properties make it suitable for use in materials science, such as the development of advanced polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-fluoro-4-methylphenyl)-N-methylthiophene-3-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the oxadiazole ring may interact with nucleic acids or proteins. These interactions can disrupt normal cellular processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with a simpler structure but similar reactivity in certain reactions.
1-(4-Fluorophenyl)piperazine: Shares the fluorophenyl group and is used in various chemical and pharmaceutical applications.
Uniqueness
2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-fluoro-4-methylphenyl)-N-methylthiophene-3-sulfonamide stands out due to its combination of functional groups, which confer unique chemical properties and potential applications. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound for research and industrial use.
Properties
Molecular Formula |
C20H15ClFN3O3S2 |
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Molecular Weight |
463.9 g/mol |
IUPAC Name |
2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-fluoro-4-methylphenyl)-N-methylthiophene-3-sulfonamide |
InChI |
InChI=1S/C20H15ClFN3O3S2/c1-12-6-7-15(11-16(12)22)25(2)30(26,27)17-8-9-29-18(17)20-23-19(24-28-20)13-4-3-5-14(21)10-13/h3-11H,1-2H3 |
InChI Key |
GOEHJEHEINLVAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC(=CC=C4)Cl)F |
Origin of Product |
United States |
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